molecular formula C5H7NO3 B1403706 2-Cyclopropyl-2-(hydroxyimino)acetic acid CAS No. 936097-37-9

2-Cyclopropyl-2-(hydroxyimino)acetic acid

Cat. No. B1403706
M. Wt: 129.11 g/mol
InChI Key: NHMGZOVZUSJJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropyl-2-(hydroxyimino)acetic acid” is a chemical compound with the molecular formula C5H7NO3 . It is a type of organic compound that contains a cyclopropyl group, which is a three-membered carbon ring, and a hydroxyimino group, which consists of a hydroxyl group (-OH) and an imino group (=NH) .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-2-(hydroxyimino)acetic acid” consists of a cyclopropyl group, a hydroxyimino group, and an acetic acid group . The molecular weight of this compound is 129.11 g/mol .

Scientific Research Applications

Environmental Contaminant Analysis

Research into artificial sweeteners, akin to structural or functional analogs of 2-Cyclopropyl-2-(hydroxyimino)acetic acid, has identified them as emerging environmental contaminants. Analytical methods, such as liquid chromatography coupled with mass spectrometry, have been developed for their detection in water samples, underscoring the importance of monitoring synthetic compounds in aquatic ecosystems (Lange, Scheurer, & Brauch, 2012).

Biotechnological Applications

In biotechnology, compounds structurally related to 2-Cyclopropyl-2-(hydroxyimino)acetic acid are explored for their potential in producing valuable chemicals from biomass. Lactic acid, for example, serves as a precursor to several chemicals through both chemical and biotechnological routes, illustrating the compound's role in green chemistry and sustainable production processes (Gao, Ma, & Xu, 2011).

Organic Acids in Industry

The review of organic acids, such as acetic and lactic acids, in industrial cleaning highlights their efficacy in removing formation damage and dissolution in oil and gas operations. This indicates the broader applicability of organic acids, including those similar to 2-Cyclopropyl-2-(hydroxyimino)acetic acid, in enhancing performance and safety in industrial processes (Alhamad et al., 2020).

Antioxidant Activity and Health Implications

The exploration of hydroxycinnamic acids and their derivatives in determining antioxidant activity provides insight into the health implications of compounds with antioxidative properties. These studies suggest potential therapeutic applications in managing oxidative stress-related diseases, which could extend to compounds like 2-Cyclopropyl-2-(hydroxyimino)acetic acid (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

2-cyclopropyl-2-hydroxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-5(8)4(6-9)3-1-2-3/h3,9H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMGZOVZUSJJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-(hydroxyimino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-2-(hydroxyimino)acetic acid
Reactant of Route 2
2-Cyclopropyl-2-(hydroxyimino)acetic acid
Reactant of Route 3
2-Cyclopropyl-2-(hydroxyimino)acetic acid
Reactant of Route 4
2-Cyclopropyl-2-(hydroxyimino)acetic acid
Reactant of Route 5
2-Cyclopropyl-2-(hydroxyimino)acetic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclopropyl-2-(hydroxyimino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.